Aurantio-obtusin beta-D-glucoside
Overview
Description
Mechanism of Action
Target of Action
Aurantio-obtusin beta-D-glucoside is a natural product that originates from the enzymatic cleavage of its glucoside glucoaurantio-obtusin . It is isolated from Cassiae Semen (seeds of Cassia tora)
Mode of Action
It has been suggested that it plays a role in the modulation of disease resistance pathways .
Biochemical Pathways
This compound is involved in several biochemical pathways. It has been shown to inhibit lipid synthesis and suppress lipid accumulation, thereby improving hepatic steatosis . It also plays a role in the modulation of disease resistance pathways .
Result of Action
It has been suggested that it plays a role in the modulation of disease resistance pathways . It has also been shown to inhibit lipid synthesis and suppress lipid accumulation, thereby improving hepatic steatosis .
Action Environment
It is known that many human cytokines will produce a nice response in mouse cell lines, and many mouse proteins will show activity on human cells . This suggests that the action of this compound may be influenced by the specific biological environment in which it is used.
Biochemical Analysis
Biochemical Properties
Aurantio-obtusin beta-D-glucoside plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the binding of the radioactive isotope sn-38 to DNA, thereby inactivating its cytotoxic activity . Additionally, this compound interacts with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α and PPAR-γ, modulating their expression levels and impacting lipid metabolism .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to decrease the production of nitric oxide (NO) and prostaglandin E2 (PGE2), and inhibit the protein expression of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) . These effects suggest its potential role in modulating inflammatory responses. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological activities .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to PPAR-α, enhancing its mRNA expression, while simultaneously decreasing PPAR-γ mRNA expression in the liver . This modulation of PPARs plays a pivotal role in regulating lipid metabolism and inflammatory responses. Additionally, this compound inhibits the binding of sn-38 to DNA, thereby reducing its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to exhibit significant renal protective effects in hyperuricemia nephropathy treatment . Specific research identifying the compound responsible for these effects remains limited. The stability and degradation of this compound in various experimental conditions are crucial factors influencing its efficacy and potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Pharmacokinetic studies have shown that single intravenous doses of 3, 6, and 12 mg/kg in rats result in distinct pharmacokinetic parameters . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. The compound’s impact on various physiological parameters and potential threshold effects are critical considerations in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including hydration, dehydration, oxidation, glucuronide conjugation, nitro reduction, methylation, sulfation, and acetylation . These metabolic processes influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Understanding these pathways is essential for optimizing the therapeutic potential of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, impacting its biological activity. The distribution of this compound in various tissues and its ability to cross cellular membranes are critical factors determining its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucoaurantio-obtusin can be synthesized through the glycosylation of aurantio-obtusin. The process involves the reaction of aurantio-obtusin with glucose under specific conditions to form the glucoside derivative . The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature.
Industrial Production Methods: Industrial production of glucoaurantio-obtusin involves the extraction of aurantio-obtusin from Cassia seeds followed by its glycosylation. The extraction process includes solvent extraction, filtration, and purification steps to isolate aurantio-obtusin. The glycosylation reaction is then performed on a large scale using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Glucoaurantio-obtusin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: It exhibits significant antioxidant and anti-inflammatory activities, making it a potential candidate for studying cellular oxidative stress and inflammation.
Comparison with Similar Compounds
Glucoaurantio-obtusin is compared with other similar compounds, such as:
Aurantio-obtusin: The aglycone form of glucoaurantio-obtusin, known for its stronger inhibitory effects on drug-metabolizing enzymes.
Chryso-obtusin: Another glucoside derivative with similar pharmacological properties but different molecular targets.
Emodin: An anthraquinone compound with potent anti-inflammatory and anticancer activities.
Uniqueness: Glucoaurantio-obtusin is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its aglycone form. This structural modification also influences its pharmacokinetic properties and therapeutic potential .
Biological Activity
Aurantio-obtusin beta-D-glucoside (also known as glucoaurantio-obtusin) is a naturally occurring compound derived from the seeds of Cassia tora . This compound belongs to the class of anthraquinones, which are recognized for their diverse biological activities, including anti-inflammatory, antidiabetic, and hepatoprotective effects. This article explores the biological activities of this compound, supported by various studies and data.
- Molecular Formula : CHO
- Molecular Weight : 492.43 g/mol
- CAS Number : 129025-96-3
- Density : 1.602 g/cm³
- Boiling Point : 845ºC at 760 mmHg
1. Antidiabetic Activity
This compound has shown significant potential in managing diabetes. It was found to inhibit rat lens aldose reductase (RLAR) with an IC value of 13.6 µM, indicating its capability to reduce complications associated with diabetes by preventing the formation of advanced glycation end products (AGEs) . Additionally, it enhances insulin sensitivity and promotes lipid metabolism in high-fat diet-induced obesity models .
2. Antioxidant and Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits strong antioxidant properties. It can scavenge reactive oxygen species (ROS) and inhibit inflammatory cytokines such as TNF-α and IL-6 in various cell models . This activity is crucial for protecting cells from oxidative stress and inflammation-related diseases.
3. Hepatoprotective Activity
Research indicates that this compound protects liver cells from oxidative damage induced by toxic substances like t-BHP (tert-butyl hydroperoxide). It promotes autophagic flow and activates protective signaling pathways, thereby reducing lipid accumulation in the liver .
4. Antimicrobial Activity
This compound has also been assessed for its antimicrobial properties. It has shown effectiveness against various pathogenic bacteria and fungi, contributing to its potential use in treating infections .
5. Antiplatelet Aggregation Inhibitory Activity
This compound has been identified as an active component against platelet aggregation, with IC values indicating significant inhibitory effects . Such properties suggest its potential role in cardiovascular health management.
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in glucose metabolism and lipid synthesis.
- Antioxidative Properties : By scavenging ROS, it reduces oxidative stress in cells.
- Regulation of Gene Expression : It modulates the expression of genes related to inflammation and lipid metabolism, such as PPAR-α and PPAR-γ .
Properties
IUPAC Name |
1,7-dihydroxy-2,8-dimethoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-7-4-8-13(22(33-3)14(7)25)17(28)12-9(15(8)26)5-10(21(32-2)18(12)29)34-23-20(31)19(30)16(27)11(6-24)35-23/h4-5,11,16,19-20,23-25,27,29-31H,6H2,1-3H3/t11-,16-,19+,20-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYQYAJWKXDTHR-PHVGODQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC4C(C(C(C(O4)CO)O)O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331926 | |
Record name | CHEBI:28268 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129025-96-3 | |
Record name | 3-(β-D-Glucopyranosyloxy)-1,7-dihydroxy-2,8-dimethoxy-6-methyl-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129025-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CHEBI:28268 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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